molecular formula C20H13BrCl2N2O3 B5530587 N-(4-bromobenzyl)-N-(2,6-dichlorophenyl)-3-nitrobenzamide

N-(4-bromobenzyl)-N-(2,6-dichlorophenyl)-3-nitrobenzamide

Cat. No. B5530587
M. Wt: 480.1 g/mol
InChI Key: BBNZABKYRMEWNV-UHFFFAOYSA-N
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Description

"N-(4-bromobenzyl)-N-(2,6-dichlorophenyl)-3-nitrobenzamide" is a complex organic compound. Its structure and properties can be inferred from research on similar nitrobenzamide derivatives.

Synthesis Analysis

The synthesis of similar compounds involves nucleophilic substitution reactions and cyclization processes. For example, compounds like 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate are synthesized using reactions involving bromide and nitrobenzoic acid in a DMF medium at room temperature (Kumar et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed using spectroscopic methods like FT-IR, NMR, and X-ray diffraction. For instance, the molecular structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was confirmed using these methods, revealing intricate details about the molecule's geometry and stability (He et al., 2014).

Chemical Reactions and Properties

These compounds typically show reactivity due to their functional groups, such as nitro, bromo, and amide groups. Their reactivity can be influenced by factors like electronic effects and steric hindrance. The detailed reaction mechanisms can be complex, involving multiple steps and intermediates.

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are determined using techniques like crystallography and thermal analysis. For example, the crystal structure of similar compounds has been elucidated using single-crystal X-ray diffraction, providing insights into their solid-state properties (Sagar et al., 2018).

Chemical Properties Analysis

The chemical properties of these compounds are closely related to their molecular structure. Aspects such as electron distribution, polarizability, and the potential for charge transfer within the molecule are critical. Studies often use methods like HOMO-LUMO analysis and NBO analysis to understand these properties (Kumar et al., 2014).

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-N-(2,6-dichlorophenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrCl2N2O3/c21-15-9-7-13(8-10-15)12-24(19-17(22)5-2-6-18(19)23)20(26)14-3-1-4-16(11-14)25(27)28/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNZABKYRMEWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(CC2=CC=C(C=C2)Br)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-bromophenyl)methyl]-N-(2,6-dichlorophenyl)-3-nitrobenzamide

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